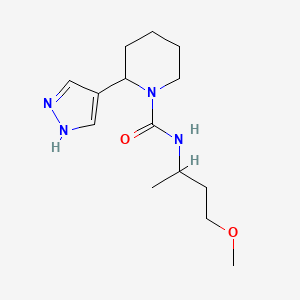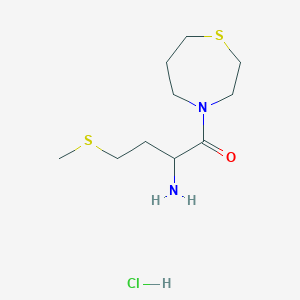
2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one hydrochloride, also known as TBOA-HCl, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiazepane derivatives and is a potent inhibitor of glutamate transporters.
Mecanismo De Acción
2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride acts as a non-competitive inhibitor of glutamate transporters. Glutamate transporters are responsible for the reuptake of extracellular glutamate into astrocytes and neurons, thereby regulating the extracellular glutamate concentration. This compound binds to the glutamate transporters and prevents the reuptake of glutamate, leading to an increase in extracellular glutamate levels.
Biochemical and Physiological Effects:
This compound has been shown to induce neuronal damage and cell death in vitro and in vivo. This is due to the excessive accumulation of extracellular glutamate, which leads to excitotoxicity and oxidative stress. This compound has also been shown to impair synaptic plasticity and learning and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride is a potent and selective inhibitor of glutamate transporters and can be used as a tool to study the role of glutamate transporters in various physiological and pathological conditions. However, this compound has some limitations in lab experiments. It can induce neuronal damage and cell death, which may affect the interpretation of the results. Moreover, the use of this compound requires careful consideration of the experimental conditions, such as the concentration and duration of exposure.
Direcciones Futuras
There are many future directions for the use of 2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride in scientific research. One direction is to study the role of glutamate transporters in neurological disorders, such as stroke, traumatic brain injury, and Alzheimer's disease. Another direction is to develop new compounds that can selectively target glutamate transporters and have fewer side effects than this compound. Moreover, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve the treatment of neurological disorders.
Conclusion:
In conclusion, this compound is a potent inhibitor of glutamate transporters and has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. This compound has some advantages and limitations in lab experiments and can induce neuronal damage and cell death. However, the use of this compound has many future directions in the study of neurological disorders and the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of 2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride involves the reaction of 2-amino-4-methylsulfanylbutan-1-ol with 4-bromo-1,1-thiazepane. The resulting product is then treated with hydrochloric acid to obtain this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate is the main excitatory neurotransmitter in the central nervous system and is involved in many important physiological processes, including learning, memory, and synaptic plasticity. However, excessive glutamate release can lead to excitotoxicity and neuronal damage, which is implicated in many neurological disorders, such as stroke, traumatic brain injury, and Alzheimer's disease.
This compound is a potent inhibitor of glutamate transporters and can block the reuptake of glutamate by astrocytes and neurons. This leads to an increase in extracellular glutamate levels and can mimic the pathological conditions of glutamate excitotoxicity. Therefore, this compound has been used as a tool to study the role of glutamate transporters in various physiological and pathological conditions.
Propiedades
IUPAC Name |
2-amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS2.ClH/c1-14-7-3-9(11)10(13)12-4-2-6-15-8-5-12;/h9H,2-8,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSJUGSZUMNXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N1CCCSCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

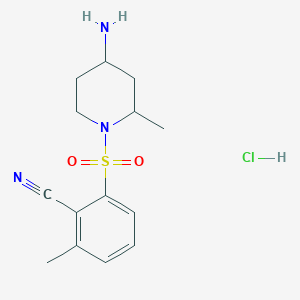
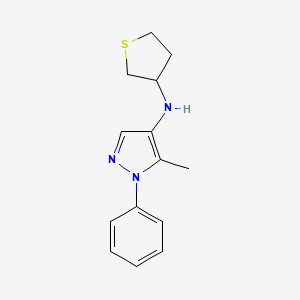
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N,2,5-trimethylfuran-3-sulfonamide;hydrochloride](/img/structure/B7642983.png)

![N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7642995.png)
![N-[1-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643004.png)

![N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643008.png)
![2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7643009.png)
![4,4-Dimethyl-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]pentan-1-ol](/img/structure/B7643016.png)
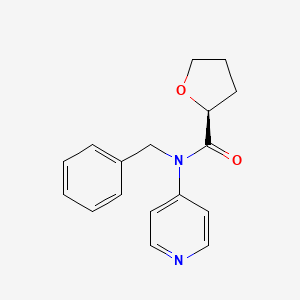
![N-[[2-(dimethylamino)-4-methylphenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643027.png)
